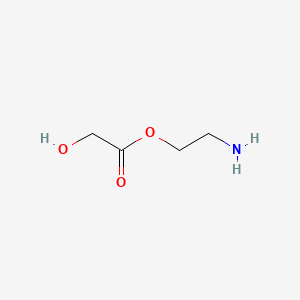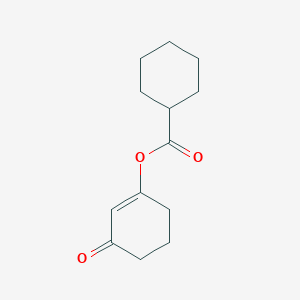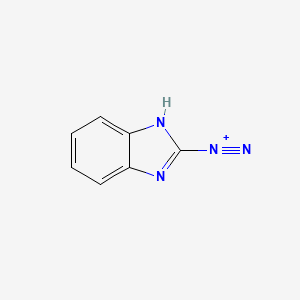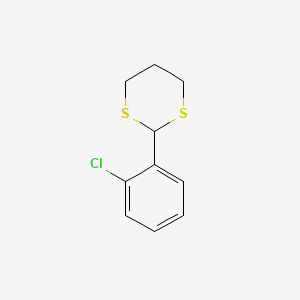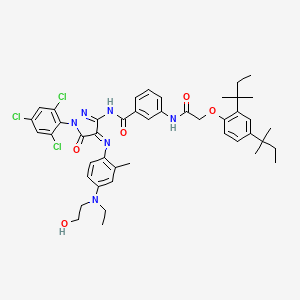![molecular formula C24H32Cl4N10Zn B14469925 zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride CAS No. 67846-03-1](/img/structure/B14469925.png)
zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride is a complex chemical compound that features a zinc ion coordinated with a tetrachloride anion and an organic ligand The organic ligand contains an imidazole ring substituted with a diazenyl group and a methylaniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Diazenyl Group: The diazenyl group is introduced via a diazotization reaction, where an amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the imidazole ring.
Coordination with Zinc and Tetrachloride: The final step involves the coordination of the organic ligand with zinc ions in the presence of tetrachloride anions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the diazenyl group.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the methylaniline moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and may be carried out under mild to moderate temperatures.
Major Products Formed
Oxidation: Products may include imidazole N-oxides and diazenyl oxides.
Reduction: Products include primary amines and secondary amines.
Substitution: Various substituted imidazole and methylaniline derivatives.
科学研究应用
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
作用机制
The compound exerts its effects through various mechanisms:
Coordination with Metal Ions: The imidazole ring and diazenyl group can coordinate with metal ions, influencing their reactivity and stability.
Interaction with Biological Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: Pathways such as oxidative stress response, apoptosis, and signal transduction may be affected by the compound.
相似化合物的比较
Similar Compounds
- 4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;chloride
- Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N,N-dimethylaniline;trichloride
Uniqueness
Zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride is unique due to its specific coordination with zinc and tetrachloride, which imparts distinct chemical and biological properties
属性
CAS 编号 |
67846-03-1 |
|---|---|
分子式 |
C24H32Cl4N10Zn |
分子量 |
667.8 g/mol |
IUPAC 名称 |
zinc;4-[(1,3-dimethylimidazol-1-ium-2-yl)diazenyl]-N-methylaniline;tetrachloride |
InChI |
InChI=1S/2C12H15N5.4ClH.Zn/c2*1-13-10-4-6-11(7-5-10)14-15-12-16(2)8-9-17(12)3;;;;;/h2*4-9H,1-3H3;4*1H;/q;;;;;;+2/p-2 |
InChI 键 |
DHKXLLNSQDFXAO-UHFFFAOYSA-L |
规范 SMILES |
CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.CNC1=CC=C(C=C1)N=NC2=[N+](C=CN2C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,8bS)-2-methyl-4,8b-dihydro-3aH-indeno[2,1-d][1,3]oxazole](/img/structure/B14469847.png)
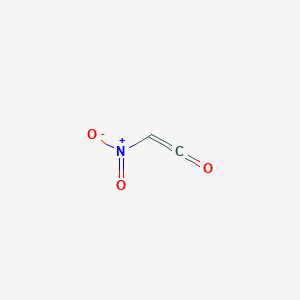
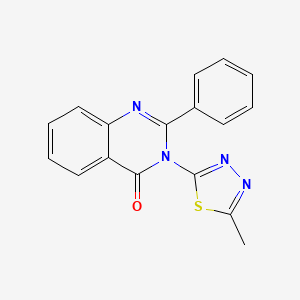
![1,1'-[1,2-Phenylenebis(oxy)]bis[2-(2-phenoxyphenoxy)benzene]](/img/structure/B14469872.png)
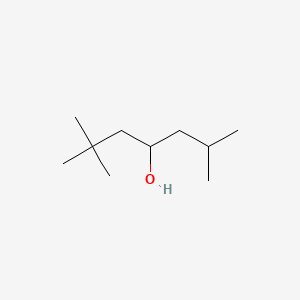
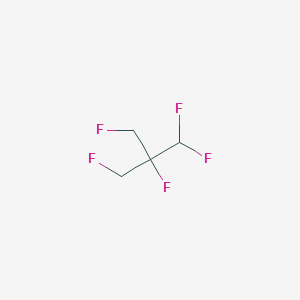
![sodium;2-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-4-nitrophenolate;cobalt(3+)](/img/structure/B14469882.png)

